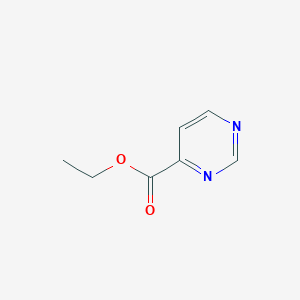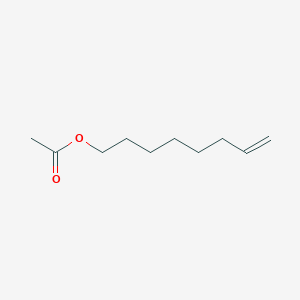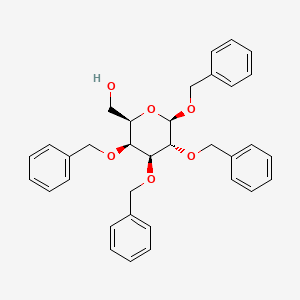
4,4'-Dioctylazoxybenzene
概要
説明
4,4’-Dioctylazoxybenzene: is an organic compound with the molecular formula C28H42N2O . It is a derivative of azobenzene, characterized by the presence of two octyl groups attached to the para positions of the benzene rings. This compound is known for its unique structural properties, which include a combination of aromatic rings and long alkyl chains, making it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dioctylazoxybenzene typically involves the following steps:
Azo Coupling Reaction: This classical method involves the coupling of diazonium salts with activated aromatic compounds. For 4,4’-Dioctylazoxybenzene, the diazonium salt derived from 4-octylaniline is coupled with another aromatic compound.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines. In this case, 4-octylaniline reacts with a nitroso derivative to form the azoxybenzene compound.
Wallach Reaction: This reaction transforms azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods: Industrial production of 4,4’-Dioctylazoxybenzene may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Diazotization: Formation of diazonium salts from 4-octylaniline.
Coupling Reaction: Coupling of the diazonium salt with another aromatic compound.
Purification: Crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 4,4’-Dioctylazoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azoxy group can yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines or hydrazines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
4,4’-Dioctylazoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of dyes, pigments, and as a photoswitchable material in various applications
作用機序
The mechanism of action of 4,4’-Dioctylazoxybenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization affects the compound’s electronic distribution and molecular geometry, making it useful in applications such as molecular switches and sensors .
Molecular Targets and Pathways:
Photoisomerization Pathway: Involves the absorption of light and subsequent isomerization between trans and cis forms.
Interaction with Biological Molecules: The compound can interact with proteins and lipids, potentially affecting cellular processes.
類似化合物との比較
Azobenzene: The parent compound, known for its photoisomerization properties.
4,4’-Dioctylazobenzene: Similar structure but lacks the oxygen atom in the azoxy group.
4,4’-Dioctylhydrazobenzene: Reduced form of 4,4’-Dioctylazoxybenzene, containing a hydrazine group instead of an azoxy group.
Uniqueness: 4,4’-Dioctylazoxybenzene is unique due to the presence of the azoxy group, which imparts distinct electronic and steric properties. The long octyl chains enhance its solubility in nonpolar solvents and its amphiphilic nature, making it suitable for various applications .
特性
IUPAC Name |
(4-octylphenyl)-(4-octylphenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N2O/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-30(31)28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYPIEJDOXRDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545855 | |
| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37592-90-8 | |
| Record name | 1-Octyl-4-[(Z)-(4-octylphenyl)-NNO-azoxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromomethyl-7-fluoro-benzo[b]thiophene](/img/structure/B1315565.png)



![6-(tert-butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)




![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)


